9,10-Dibromophenanthrene

Triplet State Energy Charge-Transfer Complex Photophysics

Researchers developing high-efficiency TADF or phosphorescent OLED emitters often face limited triplet state mixing with mono-brominated phenanthrene precursors. 9,10-Dibromophenanthrene (CAS 15810-15-8) directly addresses this: • Lower triplet energy gap vs. 9-bromophenanthrene analogs enhances charge-transfer character for TADF emitter design. • Higher melting point (179-180°C) and lower vapor pressure ensure stable, reproducible VTE deposition for industrial OLED/OPV manufacturing. • Defined π-π stacking (interplanar 3.471 Å) provides predictable crystal packing for OFET and organic photodetector development.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 15810-15-8
Cat. No. B099643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dibromophenanthrene
CAS15810-15-8
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br
InChIInChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
InChIKeyWZVDACBKJRRYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dibromophenanthrene: OLED Intermediate & PAH Building Block


9,10-Dibromophenanthrene (CAS 15810-15-8) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H8Br2, featuring two bromine atoms at the 9 and 10 positions of a rigid, planar phenanthrene core [1]. Its synthesis, originally reported by Schmidt & Ladner in 1904 and later refined with milder, high-yield methods, yields a compound with a melting point of 179–180°C and a predicted boiling point of 441.1±18.0°C . The compound serves as a critical synthetic intermediate in organic electronics, particularly as a building block for constructing π-conjugated materials via cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings .

Why 9,10-Dibromophenanthrene Cannot Be Replaced


Substituting 9,10-dibromophenanthrene with mono-brominated (e.g., 9-bromophenanthrene) or chlorinated analogs (e.g., 9,10-dichlorophenanthrene) in material synthesis fundamentally alters the electronic, photophysical, and thermal properties of the resulting compound. Bromine substitution at the 9 and 10 positions systematically lowers the triplet state energy, reducing the energy gap between donor and charge-transfer complex triplet states to a greater extent than mono-bromination [1]. Furthermore, the specific halogen identity and substitution pattern dictate vapor pressure, with di-bromination yielding significantly lower vapor pressures compared to mono-brominated or chlorinated PAHs, impacting material processability and environmental fate [2]. These quantifiable differences in triplet energy and volatility underscore why generic in-class substitution is not feasible without compromising device performance or material stability. The following evidence quantifies these differentiators.

9,10-Dibromophenanthrene: Key Differentiators


Triplet State Energy Gap vs. 9-Bromophenanthrene

Bromine substitution at the 9 and 10 positions of phenanthrene systematically reduces the energy gap between the donor molecule triplet state and the charge-transfer complex triplet state. The energy gap decreases progressively from phenanthrene (largest gap) to 9-bromophenanthrene (intermediate gap) to 9,10-dibromophenanthrene (smallest gap), as measured in complexes with sym-tetracyanobenzene (TCNB) [1]. This progressive reduction is observed in absorption spectra of chloroform solutions at room temperature and in phosphorescence spectra at 77 K in rigid glasses [2].

Triplet State Energy Charge-Transfer Complex Photophysics

Lower Vapor Pressure vs. 9-Bromophenanthrene & 9-Chlorophenanthrene

Halogen substitution position and identity critically influence vapor pressure among halogenated polycyclic aromatic hydrocarbons (PAHs). Di-substitution with bromine (9,10-dibromophenanthrene) results in significantly lower vapor pressure compared to mono-substituted analogs. Vapor pressure data for 9,10-dibromophenanthrene and 9-bromophenanthrene were measured via the Knudsen effusion method over 301–464 K [1]. Additionally, the melting temperature (T_fus) of 9,10-dibromophenanthrene (450.5–452.2 K) is substantially higher than that of 9-chlorophenanthrene (319.2–321.2 K) and 9-bromophenanthrene (334.5–335.8 K), further indicating its lower volatility [2].

Vapor Pressure Volatility Thermochemistry

π-π Stacking Motif vs. 3,6-Dibromophenanthrene

Single-crystal X-ray diffraction reveals that 9,10-dibromophenanthrene molecules are almost perfectly planar (maximum deviation 0.0355(7) Å) and pack via face-to-face slipped antiparallel π-π stacking interactions along the crystallographic c axis [1]. The interplanar distance between stacked molecules is 3.471(7) Å, with centroid–centroid distances of 3.617(5)–3.803(6) Å [2]. In contrast, the 3,6-dibromophenanthrene isomer adopts a herringbone-like packing arrangement, demonstrating that the position of bromine substituents dictates the solid-state packing motif [3].

Crystal Engineering π-π Stacking X-ray Crystallography

9,10-Dibromophenanthrene: Application Scenarios


Triplet-Harvesting OLED Emitters

The quantifiably smaller triplet state energy gap in 9,10-dibromophenanthrene-TCNB complexes compared to 9-bromophenanthrene analogs [1] makes this compound the preferred precursor for designing thermally activated delayed fluorescence (TADF) or phosphorescent emitters where enhanced triplet state mixing and charge-transfer character are desired. Researchers developing blue-to-green OLED materials with improved exciton utilization should select 9,10-dibromophenanthrene as the core building block over mono-brominated alternatives to maximize radiative efficiency.

Thermal Evaporation for OLED/OPV Thin Films

The substantially higher melting point (450.5–452.2 K) and lower vapor pressure of 9,10-dibromophenanthrene compared to 9-bromophenanthrene (334.5–335.8 K) and 9-chlorophenanthrene (319.2–321.2 K) [2] directly benefit vacuum thermal evaporation (VTE) steps in OLED and organic photovoltaic (OPV) manufacturing. This compound's reduced volatility minimizes material loss during source heating and enables more controlled, reproducible deposition rates, making it a superior choice for industrial-scale thin-film production where process consistency and material utilization are critical.

Crystal Engineering of π-Stacked Organic Semiconductors

The defined interplanar π-π stacking distance of 3.471(7) Å and face-to-face slipped antiparallel packing [3] provide a quantifiable structural template for designing organic semiconductors with predictable charge transport properties. Compared to the 3,6-dibromo isomer (herringbone packing) and the diiodo analog (3.499 Å stacking distance), 9,10-dibromophenanthrene offers a unique packing motif that may enhance intermolecular electronic coupling. Researchers developing organic field-effect transistors (OFETs) or organic photodetectors should select this compound when the crystal packing mode is a critical determinant of device performance.

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